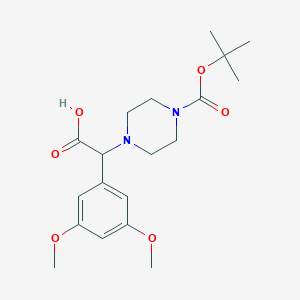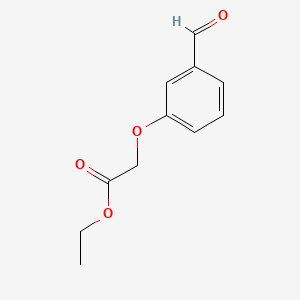
2-(3-甲酰苯氧基)乙酸乙酯
概述
描述
Ethyl 2-(3-formylphenoxy)acetate is a chemical compound with the linear formula C11H12O4 . It has a molecular weight of 208.22 . This compound is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-formylphenoxy)acetate consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C11H12O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-7H,2,8H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(3-formylphenoxy)acetate is a solid substance . It has a density of 1.169g/cm3 and a boiling point of 148-150ºC at 2mm . The melting point information is not available .科学研究应用
α,α'-二乙烯基酮和天然产物中间体的合成
Sakai 等人(1987 年)的一项研究探讨了 1,3-二卤-3-甲基-2-丁酮与(二乙氧基膦酰)乙酸的烯醇盐的 Favorskii 型重排,从而合成了天然产物合成的重要中间体。此合成工艺在有机化学领域非常重要,特别是在天然产物中发现的复杂分子结构的开发中(Sakai 等人,1987)。
高度取代噻吩并噻吩并吡喃的合成
Indumathi、Perumal 和 Menéndez(2010 年)对涉及 2-[(2-乙氧基-2-氧代乙基)磺酰基]乙酸乙酯的 L-脯氨酸催化的三组分反应进行了研究。这种方法促进了高度取代和立体选择性噻吩并[3,2-c]噻吩并吡喃衍生物的合成。此类化合物在新型药物和材料的开发中具有潜在的应用(Indumathi、Perumal 和 Menéndez,2010)。
铜(II)金属液晶配合物的合成
Kovganko 和 Kovganko(2013 年)描述了 3-(4-羟基苯基)-3-酮丙酸乙酯的合成,它是铜(II)金属液晶配合物的前体。此研究有助于材料科学领域,特别是在具有独特电子和光学性质的化合物创造中(Kovganko 和 Kovganko,2013)。
药物合成中的化学选择性单乙酰化
Magadum 和 Yadav(2018 年)研究了在其他酰基供体中使用乙酸乙酯对 2-氨基苯酚的氨基进行化学选择性单乙酰化,得到 N-(2-羟基苯基)乙酰胺。此工艺在抗疟疾药物中间体的合成中至关重要,展示了乙酸乙酯衍生物在药物制造中的作用(Magadum 和 Yadav,2018)。
工业应用中的缓蚀
Lgaz 等人(2017 年)探讨了 2-(4-(3-(4-氟苯基)丙烯酰)苯氧基)乙酸乙酯衍生物在盐酸溶液中用作低碳钢缓蚀剂。此研究突出了这些化合物在保护工业材料免受腐蚀方面的潜力,这对于维持金属结构的完整性和使用寿命至关重要(Lgaz 等人,2017)。
安全和危害
Ethyl 2-(3-formylphenoxy)acetate is classified as a hazardous substance. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
未来方向
While specific future directions for Ethyl 2-(3-formylphenoxy)acetate are not mentioned in the search results, it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This suggests that it could have potential applications in various fields of research. For more detailed information, including NMR, HPLC, LC-MS, UPLC & more, you may want to refer to specific documents regarding Ethyl 2-(3-formylphenoxy)acetate .
属性
IUPAC Name |
ethyl 2-(3-formylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBNSDWJNMBKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363476 | |
| Record name | ethyl 2-(3-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-formylphenoxy)acetate | |
CAS RN |
51264-68-7 | |
| Record name | ethyl 2-(3-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

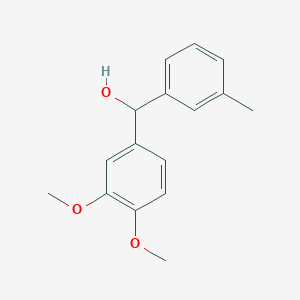

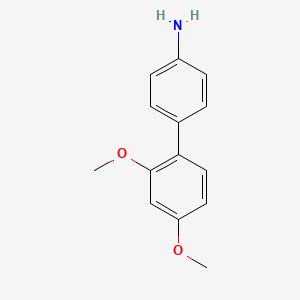
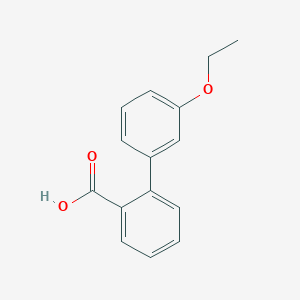
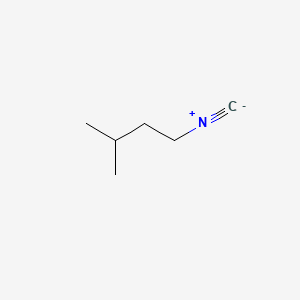
![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)
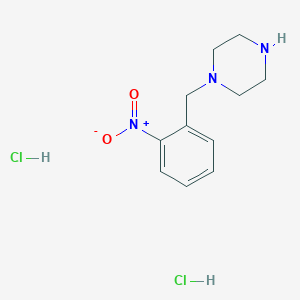
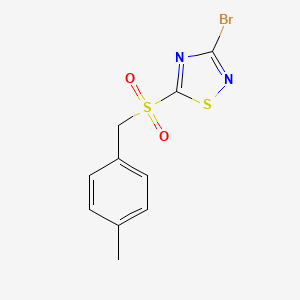
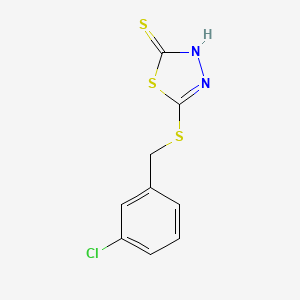
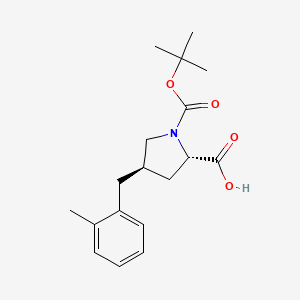
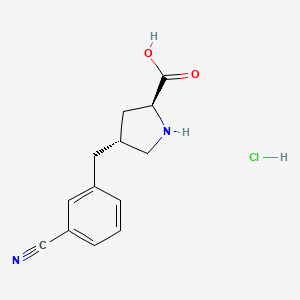
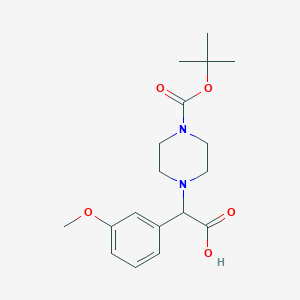
![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)
